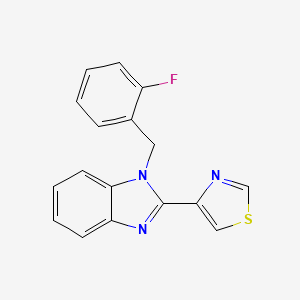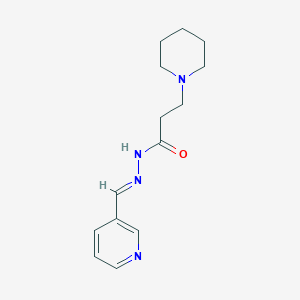![molecular formula C19H18FNO3 B5546237 2-[(2,3-dimethylphenyl)amino]-2-oxoethyl 3-(4-fluorophenyl)acrylate](/img/structure/B5546237.png)
2-[(2,3-dimethylphenyl)amino]-2-oxoethyl 3-(4-fluorophenyl)acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds often involves complex reactions and characterizations. For instance, the synthesis of similar acrylate derivatives involves various steps including nucleophilic substitution, carbanion reactions, and the use of different solvents and reagents to achieve the desired compound (Zhang et al., 2019). The process is optimized for yield and efficiency, indicating the meticulous approach needed for synthesizing specific acrylate compounds.
Molecular Structure Analysis
The molecular structure of such compounds is often determined using techniques like X-ray crystallography, which provides insights into the arrangement of atoms within the molecule. Structural analyses can reveal the presence of specific functional groups and their configurations, essential for understanding the compound's reactivity and properties. For example, the crystal structure and intermolecular interactions of related acrylate compounds have been extensively studied to understand their assembly and molecular conformations (Matos et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving acrylate compounds can be diverse, depending on the functional groups present and the reaction conditions. These reactions can lead to the formation of various products with distinct properties. For instance, acrylate derivatives can undergo cycloaddition reactions, polymerization, and interactions with different reagents to form new compounds with unique structures and functionalities (Ghosh & Schlosser, 1994).
Applications De Recherche Scientifique
Material Science Applications
- Polymer Modification and Sensing : A method involves modifying radiation-induced polyvinyl alcohol/acrylic acid hydrogels through condensation with various amines, showing potential for medical applications due to enhanced thermal stability and biological activities (Aly, El-Mohdy, 2015).
- Polymeric Protecting Groups : Novel synthetic approaches have been developed for creating polymeric amino protecting groups, demonstrating the versatility of acrylate compounds in polymer chemistry (Gormanns, Ritter, 1994).
Polymer Chemistry Applications
- Functional Polyacrylates : Research shows the synthesis of functional polyacrylates through transesterification, indicating a method for creating polymers with diverse functional groups for further chemical modifications (Das, Théato, 2015).
- Electrochromic Properties : Studies have synthesized novel polyamides containing N,N,N',N'-tetraphenyl-p-phenylenediamine moieties, exploring their electrochemical and electrochromic properties for potential use in electronic devices (Liou, Chang, 2008).
Biochemistry Applications
- Fluorographic Detection : The compound's application in fluorography for detecting tritium-labelled proteins and nucleic acids in polyacrylamide gels has been detailed, offering a sensitive method for biochemical analysis (Bonner, Laskey, 1974).
- AIE Property for Biosensors : Amphiphilic poly(acrylic acid) terminated with tetraphenylthiophene was prepared, showcasing the aggregation-induced emission (AIE) property for potential use as pH and bio-sensors (Yang et al., 2016).
Propriétés
IUPAC Name |
[2-(2,3-dimethylanilino)-2-oxoethyl] (E)-3-(4-fluorophenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO3/c1-13-4-3-5-17(14(13)2)21-18(22)12-24-19(23)11-8-15-6-9-16(20)10-7-15/h3-11H,12H2,1-2H3,(H,21,22)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJARIQJQMUDULI-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)COC(=O)C=CC2=CC=C(C=C2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)NC(=O)COC(=O)/C=C/C2=CC=C(C=C2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-((2,3-dimethylphenyl)amino)-2-oxoethyl 3-(4-fluorophenyl)acrylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[4-(allyloxy)-3-ethoxybenzylidene]-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide](/img/structure/B5546163.png)
![2-[4-(diethylamino)-2-methoxybenzylidene]-1H-indene-1,3(2H)-dione](/img/structure/B5546167.png)
![methyl 4-{[6-methyl-2-(4-morpholinyl)-4-pyrimidinyl]oxy}benzoate](/img/structure/B5546184.png)
![4-{[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetyl}morpholine](/img/structure/B5546186.png)


![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-5-(2-thienyl)-3-isoxazolecarboxamide](/img/structure/B5546200.png)
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}propanamide](/img/structure/B5546208.png)
![4-[4-(2-chloro-6-fluorobenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5546213.png)
![3-{1-[5-(2-chlorophenyl)-2-furoyl]-2-pyrrolidinyl}-4-methyl-1,2,5-oxadiazole](/img/structure/B5546220.png)
![5-methyl-2-phenyl-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-3-furamide hydrochloride](/img/structure/B5546224.png)
![4-methoxybenzaldehyde [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5546245.png)

![7-[(1-allyl-1H-benzimidazol-2-yl)methyl]-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5546254.png)